molecular formula C19H19NO6 B11048731 (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one

(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one

Cat. No.: B11048731
M. Wt: 357.4 g/mol
InChI Key: AJUQLSXCPITUOP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, and a propenone linkage, which is often involved in conjugated systems that exhibit interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the methoxylation of catechol derivatives.

    Aldol Condensation: The key step involves an aldol condensation between a benzodioxole aldehyde and a methoxyaniline derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors for the aldol condensation step and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenone linkage, converting it to a saturated ketone or alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential bioactivity. The benzodioxole ring is a common feature in many natural products with biological activity, suggesting that this compound could have similar properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, polymers, or other materials that benefit from its conjugated system and functional groups.

Mechanism of Action

The mechanism by which (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one exerts its effects depends on its interaction with molecular targets. The benzodioxole ring can participate in π-π stacking interactions, while the propenone linkage can act as a Michael acceptor, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(4-methoxyanilino)-2-propen-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-hydroxyanilino)-2-propen-1-one: Similar structure but with a hydroxy group on the aniline ring.

Uniqueness

What sets (E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyanilino)-2-propen-1-one apart is its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity. The presence of multiple methoxy groups and the conjugated propenone system provide a distinct profile that can be exploited in various applications.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C19H19NO6/c1-22-13-6-4-12(5-7-13)20-9-8-15(21)14-10-16(23-2)18-19(17(14)24-3)26-11-25-18/h4-10,20H,11H2,1-3H3/b9-8+

InChI Key

AJUQLSXCPITUOP-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.